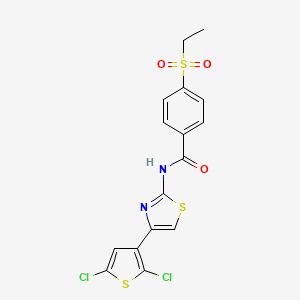
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S3 and its molecular weight is 447.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(ethylsulfonyl)benzamide
- Molecular Formula : C18H16Cl2N2O4S
- Molecular Weight : 491.4 g/mol
- CAS Number : 941967-72-2
Structural Characteristics
The compound features a thiazole ring linked to a dichlorothiophene moiety and an ethylsulfonyl group attached to a benzamide structure. This unique combination is responsible for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities or receptor functions, leading to therapeutic effects in several conditions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Notable Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity compared to standard antibiotics.
- Anti-inflammatory Mechanism : In a murine model of arthritis, treatment with the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
- Cancer Research : A recent study highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cells through the activation of caspase pathways .
Synthesis and Preparation Methods
The synthesis of this compound involves several steps:
- Formation of Thiazole Ring : The initial step involves synthesizing the thiazole ring using appropriate reagents under controlled conditions.
- Introduction of Dichlorothiophene Group : The dichlorothiophene moiety is introduced through electrophilic substitution reactions.
- Final Coupling Reaction : The final step involves coupling the thiazole derivative with the ethylsulfonyl benzamide under suitable conditions to yield the target compound.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of thiazole ring |
| Step 2 | Electrophilic substitution with dichlorothiophene |
| Step 3 | Coupling reaction to form final product |
Propriétés
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S3/c1-2-26(22,23)10-5-3-9(4-6-10)15(21)20-16-19-12(8-24-16)11-7-13(17)25-14(11)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAULIZPPYKTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














